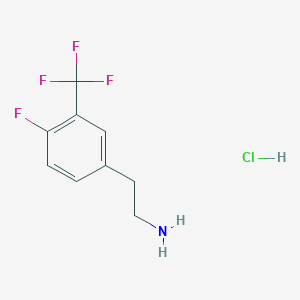
n-(4-(3-Hydroxybutyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(4-(3-Hydroxybutyl)phenyl)acetamide: is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by the presence of a hydroxybutyl group attached to a phenyl ring, which is further connected to an acetamide group. It is a white crystalline powder that is soluble in organic solvents like ethanol and acetone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(3-Hydroxybutyl)phenyl)acetamide typically involves the reaction of 4-(3-hydroxybutyl)aniline with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to achieve high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: n-(4-(3-Hydroxybutyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: n-(4-(3-Hydroxybutyl)phenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of hydroxybutyl groups on biological activity. It is also used in the development of new drugs and pharmaceuticals .
Medicine: Its structure is similar to that of other known analgesics, making it a candidate for further investigation .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in various formulations .
Mecanismo De Acción
The mechanism of action of n-(4-(3-Hydroxybutyl)phenyl)acetamide involves its interaction with specific molecular targets in the body. The hydroxybutyl group enhances its solubility and bioavailability, allowing it to effectively reach its target sites. The compound is believed to inhibit the activity of certain enzymes, such as cyclooxygenases (COX), which are involved in the production of prostaglandins. This inhibition leads to a reduction in inflammation and pain .
Comparación Con Compuestos Similares
n-(4-Hydroxyphenyl)acetamide (Paracetamol): Both compounds have similar analgesic properties, but n-(4-(3-Hydroxybutyl)phenyl)acetamide has an additional hydroxybutyl group, which may enhance its solubility and bioavailability.
n-(4-Hydroxybutyl)benzamide: This compound is structurally similar but lacks the acetamide group, which may affect its biological activity.
Uniqueness: this compound is unique due to the presence of the hydroxybutyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, making it more effective in biological systems .
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
N-[4-(3-hydroxybutyl)phenyl]acetamide |
InChI |
InChI=1S/C12H17NO2/c1-9(14)3-4-11-5-7-12(8-6-11)13-10(2)15/h5-9,14H,3-4H2,1-2H3,(H,13,15) |
Clave InChI |
CANFUZBXSGHBNC-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=C(C=C1)NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol](/img/structure/B13526676.png)
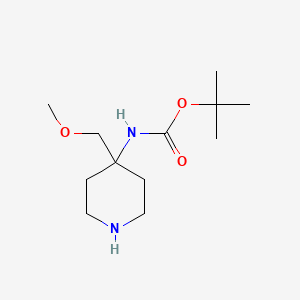

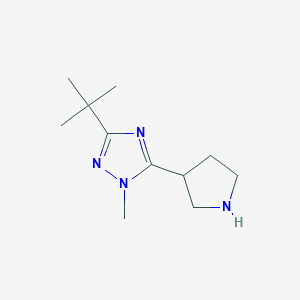
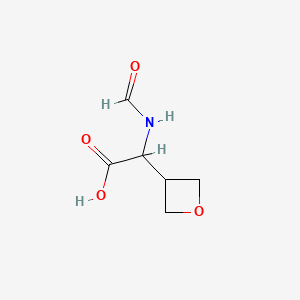
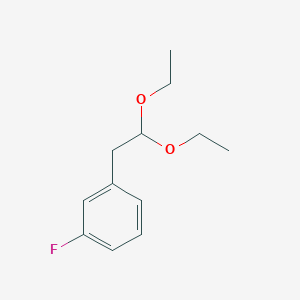

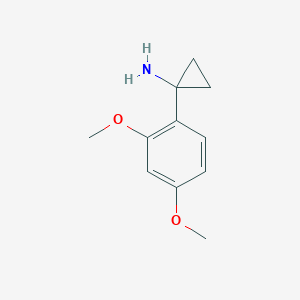
![1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13526733.png)

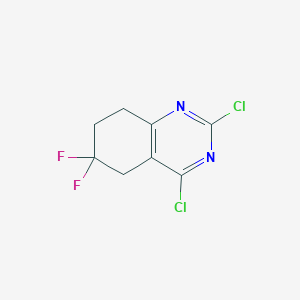
![2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13526748.png)
![methyl3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13526770.png)
